
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is a chemical compound with the molecular formula C10H21NS It is a derivative of tetrahydrothiopyran, a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrothiopyran with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles and their biological activities.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form interactions with various biological molecules, potentially affecting enzymatic activity and cellular processes. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-thiopyran-4-amine: A simpler analog without the N-(3-Methylbutan-2-yl) group.
4-Aminotetrahydropyran: A related compound with an oxygen atom instead of sulfur in the ring.
Uniqueness
N-(3-Methylbutan-2-yl)tetrahydro-2H-thiopyran-4-amine is unique due to the presence of both a sulfur atom in the ring and a branched alkyl group attached to the nitrogen atom. This combination of features can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C10H21NS |
|---|---|
Poids moléculaire |
187.35 g/mol |
Nom IUPAC |
N-(3-methylbutan-2-yl)thian-4-amine |
InChI |
InChI=1S/C10H21NS/c1-8(2)9(3)11-10-4-6-12-7-5-10/h8-11H,4-7H2,1-3H3 |
Clé InChI |
IOXZHYDPORIZBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NC1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)

![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
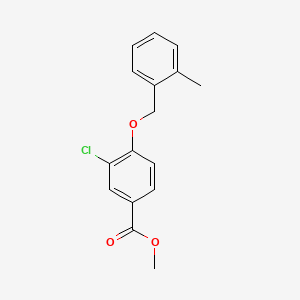

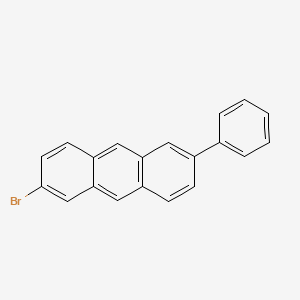
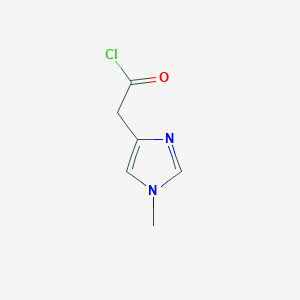
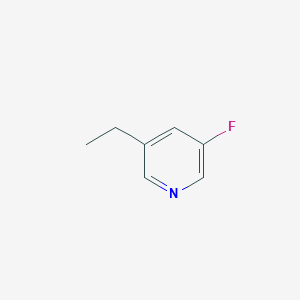


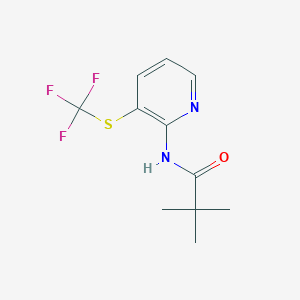


![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
